molecular formula C13H17ClN4O B3732217 2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3732217
M. Wt: 280.75 g/mol
InChI Key: URAXTNICBUEDHM-UHFFFAOYSA-N
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Description

2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazolobenzodiazepines. It is a potent and selective agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one involves binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the affinity of GABA for the receptor, leading to increased inhibitory neurotransmission. This results in a range of effects, including anxiolytic, sedative, and anticonvulsant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one are primarily mediated through its interaction with the GABA-A receptor. This leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and reduced excitability. This can lead to a range of effects, including sedation, muscle relaxation, and anticonvulsant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to specifically target this receptor and study its effects on various neurological processes. However, one limitation of this compound is its potency, which can make it difficult to accurately dose in experiments.

Future Directions

There are a number of potential future directions for research on 2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of interest is in studying its effects on specific subtypes of the GABA-A receptor, which could provide insights into the mechanisms underlying its activity. Additionally, research could focus on developing more selective agonists of the GABA-A receptor, which could have potential therapeutic applications in the treatment of neurological disorders. Finally, further studies could investigate the potential for this compound to modulate other neurotransmitter systems, which could expand its potential applications in scientific research.

Scientific Research Applications

2-butyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been widely used in scientific research for its ability to selectively modulate the GABA-A receptor. This receptor is involved in a wide range of neurological processes, including anxiety, sleep, and seizure activity. By targeting this receptor, researchers can study the effects of GABAergic modulation on these processes.

properties

IUPAC Name

2-butyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O/c1-2-3-8-18-13(19)16-12(17-18)9-15-11-6-4-10(14)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAXTNICBUEDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)NC(=N1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-{[(4-chlorophenyl)amino]methyl}-1H-1,2,4-triazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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